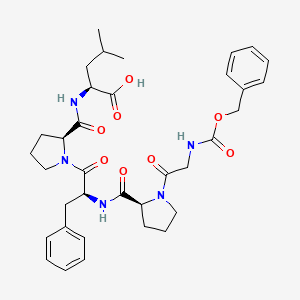

![molecular formula C9H11ClF3NO B1530587 1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 1373925-07-5](/img/structure/B1530587.png)

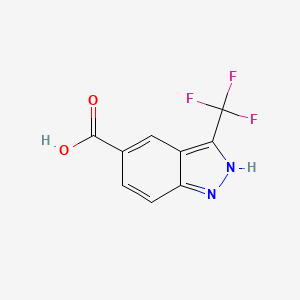

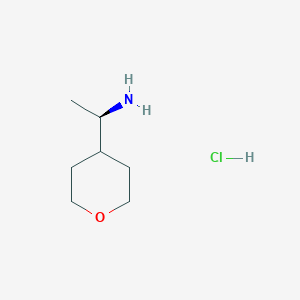

1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride

Vue d'ensemble

Description

This would typically include the compound’s systematic name, its common name if applicable, and its role or use in industry or research.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any interesting features of its structure.Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Synthesis and Characterization

1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride serves as a precursor in the synthesis and characterization of various fluorous and non-fluorous compounds. For instance, it has been used in the development of chiral amines that effect heat facilitated resolution of racemic acids via diastereomeric salt formation, highlighting its role in resolving enantiomers and studying their circular dichroism (CD) spectra. This application is crucial in the field of chiral chemistry, where the separation of enantiomers and the determination of their optical activity are of paramount importance (Szabó et al., 2006).

Polymer Chemistry

In the realm of polymer chemistry, this compound finds application in the synthesis of polymers and co-polymers. Research has explored its use in the complexation of trifluoromethanesulphonates by their conjugate acid, showcasing the role of trifluoromethoxy groups in modifying polymer characteristics (Souverain et al., 1980). Additionally, it contributes to the synthesis of transannular- and spiro-substituted cyclotriphosphazenes, further demonstrating its utility in enhancing the structural diversity and functionality of phosphazene polymers (Allcock et al., 1992).

Medicinal Chemistry

In medicinal chemistry, the trifluoromethoxyphenyl group is crucial for introducing electron-withdrawing groups into organic molecules, thereby influencing their biological activity. Research into the palladium-catalyzed trifluoromethylation of aryl chlorides highlights the importance of the trifluoromethyl group in drug design, where its incorporation can significantly alter a drug's physicochemical properties, such as metabolic stability and membrane permeability (Cho et al., 2010).

Catalysis

Moreover, this chemical entity is pivotal in catalytic applications, where it aids in the metal-free reduction of secondary and tertiary N-phenyl amides, underscoring its versatility in facilitating reduction reactions that are fundamental in organic synthesis (Chadwick et al., 2014).

Materials Science

In materials science, it is instrumental in the development of novel materials with specific properties. For example, its derivatives have been used in the synthesis of oxidomolybdenum(VI) complexes, which are relevant in the construction of materials with unique electrochemical and catalytic properties (Lehtonen & Sillanpää, 2007).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, as well as appropriate safety precautions.

Orientations Futures

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.

Propriétés

IUPAC Name |

1-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILTYZBJXXHWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530505.png)

![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate hydrochloride](/img/structure/B1530508.png)

![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester](/img/structure/B1530518.png)